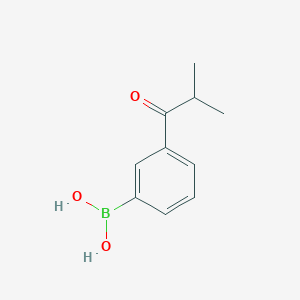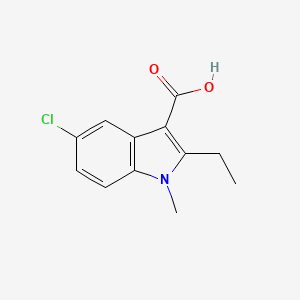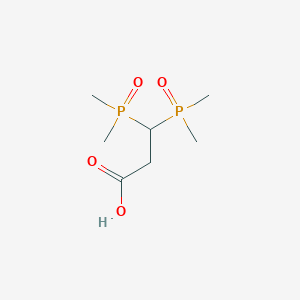
3-(Isobutanoy)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Isobutanoy)phenylboronic acid is an organic compound with the molecular formula C10H13BO3. It is a member of the boronic acid family, which are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications . This compound is particularly interesting due to its unique structure, which includes an isobutanoyl group attached to a phenyl ring, further bonded to a boronic acid moiety.
Wirkmechanismus
Target of Action
The primary target of 3-(Isobutanoy)phenylboronic acid is the palladium (II) complex . This compound participates in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of this compound involves two key processes: oxidative addition and transmetalation . In the oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation process, the organoboron compound (such as this compound) is transferred from boron to palladium .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond . This is achieved through the Suzuki–Miyaura coupling reaction, which allows for the creation of complex organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions, which are exceptionally mild and functional group tolerant . The compound is also environmentally benign, contributing to its wide application in the Suzuki–Miyaura coupling reaction .
Safety and Hazards
Zukünftige Richtungen
Boronic acid-based compounds, including 3-(Isobutanoy)phenylboronic acid, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research directions may include further exploration of novel chemistries using boron to fuel emergent sciences .
Biochemische Analyse
Biochemical Properties
Boronic acids, including phenylboronic acid, are known to interact with various biomolecules through a reversible covalent reaction . This interaction is pH-dependent, forming a covalent complex with cis-diol groups under high pH conditions, and dissociating into the original boronic acid and cis-diol under acidic conditions .
Cellular Effects
Boronic acid derivatives have been shown to interact with cell membranes, potentially influencing cell function
Molecular Mechanism
Boronic acids are known to interact with biomolecules through a reversible covalent reaction . This interaction is pH-dependent, forming a covalent complex with cis-diol groups under high pH conditions, and dissociating into the original boronic acid and cis-diol under acidic conditions .
Temporal Effects in Laboratory Settings
Boronic acids are known for their stability and ease of handling, making them important to organic synthesis .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isobutanoy)phenylboronic acid typically involves the reaction of phenylboronic acid with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid group .
Industrial Production Methods: Industrial production methods for boronic acids often involve the electrophilic trapping of an organometallic reagent with a boric ester. For example, phenylmagnesium bromide can react with trimethyl borate to form the corresponding boronic ester, which is then hydrolyzed to yield the boronic acid .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Isobutanoy)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Halogenated or nitrated phenylboronic acids.
Wissenschaftliche Forschungsanwendungen
3-(Isobutanoy)phenylboronic acid has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the isobutanoyl group, making it less specific in certain applications.
3-Formylphenylboronic Acid: Contains a formyl group instead of an isobutanoyl group, which affects its reactivity and binding properties.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position, leading to different steric and electronic effects.
Uniqueness: 3-(Isobutanoy)phenylboronic acid is unique due to the presence of the isobutanoyl group, which enhances its specificity and binding affinity for certain molecules. This makes it particularly useful in applications where selective binding is crucial, such as in the development of sensors and drug delivery systems .
Eigenschaften
IUPAC Name |
[3-(2-methylpropanoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-7(2)10(12)8-4-3-5-9(6-8)11(13)14/h3-7,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFJZCTYFIECHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)C(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1-methyl-1H-pyrazole-3-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2899413.png)
![N-(4-{1H-naphtho[2,3-d]imidazol-2-yl}phenyl)-2,2-diphenylacetamide](/img/structure/B2899414.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)benzamide](/img/structure/B2899419.png)


![Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B2899424.png)
![3-(3-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2899430.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2899432.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2899433.png)
![3-(5-bromo-2-methoxyphenyl)-9-[(2-fluorophenyl)methyl]-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2899434.png)


